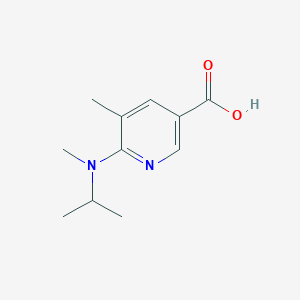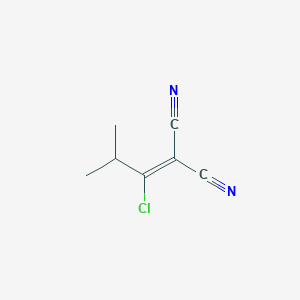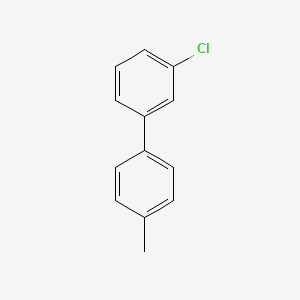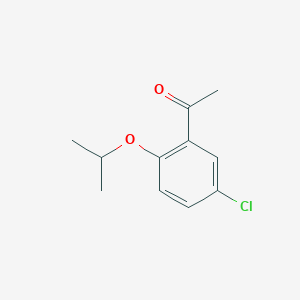
6-(Isopropylmethylamino)-5-methylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Isopropylmethylamino)-5-methylnicotinic acid is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of nicotinic acid, which is known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopropylmethylamino)-5-methylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method includes the reaction of 5-methyl-nicotinic acid with isopropyl-methyl-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography, to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
6-(Isopropylmethylamino)-5-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
6-(Isopropylmethylamino)-5-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(Isopropylmethylamino)-5-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, it can interact with receptors on cell surfaces, influencing cellular signaling and function.
相似化合物的比较
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in NAD+ biosynthesis.
5-Methyl-Nicotinic Acid: A derivative with a similar structure but lacking the isopropyl-methyl-amino group.
Isopropyl-Nicotinic Acid: Another derivative with different alkylation patterns.
Uniqueness
6-(Isopropylmethylamino)-5-methylnicotinic acid is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
5-methyl-6-[methyl(propan-2-yl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13(4)10-8(3)5-9(6-12-10)11(14)15/h5-7H,1-4H3,(H,14,15) |
InChI 键 |
VTNOISLOCWKGMR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N(C)C(C)C)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B8702154.png)




![2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one](/img/structure/B8702189.png)




